![molecular formula C11H11N3O4 B12525112 2-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxopentanal](/img/structure/B12525112.png)
2-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxopentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxopentanal is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxopentanal typically involves the reaction of 4-nitrophenylhydrazine with an appropriate aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxopentanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazinylidene derivatives.
Applications De Recherche Scientifique
2-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxopentanal has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its analgesic and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxopentanal involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme sortase A in Staphylococcus aureus, thereby preventing biofilm formation . The compound’s hydrazinylidene group plays a crucial role in binding to the active site of the enzyme, disrupting its function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Nitrophenyl)hydrazinylidene]propanedinitrile
- 4-[(2Z)-2-(2-oxo[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-ylidene)hydrazinyl]benzoate
- Propanoic acid, 2-[2-(4-nitrophenyl)hydrazinylidene]-, ethyl ester
Uniqueness
2-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxopentanal stands out due to its specific hydrazinylidene structure, which imparts unique reactivity and potential for diverse applications. Its ability to inhibit biofilm formation and its use in various chemical reactions make it a valuable compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C11H11N3O4 |
|---|---|
Poids moléculaire |
249.22 g/mol |
Nom IUPAC |
(E)-1-hydroxy-2-[(4-nitrophenyl)diazenyl]pent-1-en-3-one |
InChI |
InChI=1S/C11H11N3O4/c1-2-11(16)10(7-15)13-12-8-3-5-9(6-4-8)14(17)18/h3-7,15H,2H2,1H3/b10-7+,13-12? |
Clé InChI |
BVFCCTVMXQFGIS-GCQYFXBWSA-N |
SMILES isomérique |
CCC(=O)/C(=C\O)/N=NC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CCC(=O)C(=CO)N=NC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12525029.png)

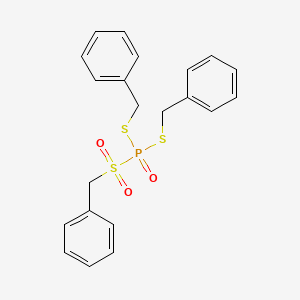

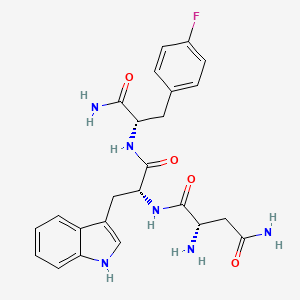
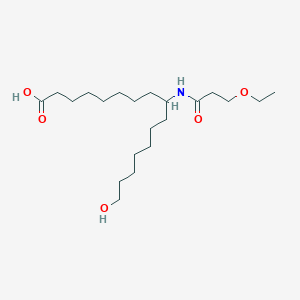
![Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)-](/img/structure/B12525060.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]-](/img/structure/B12525061.png)
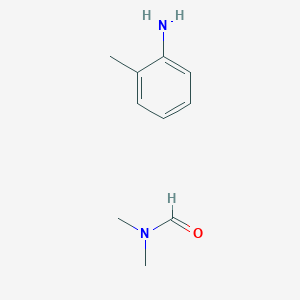

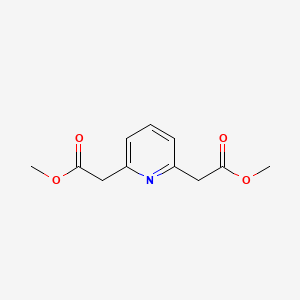
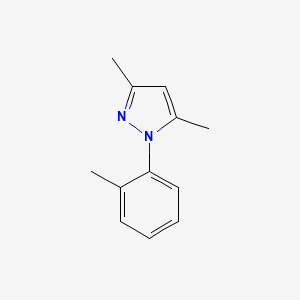

![1-(Octylamino)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B12525107.png)
